

Application Notes and Protocols for the Analysis of Desethyl Terbutylazine

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Compound of Interest

Compound Name: Desethyl Terbutylazine-d9

Cat. No.: B592069

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These application notes provide detailed protocols for the sample preparation and analysis of Desethyl Terbutylazine, a primary metabolite of the herbicide Terbutylazine, in various environmental and biological matrices. The methodologies are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Desethyl Terbutylazine is a significant degradation product of Terbutylazine, a widely used herbicide. Due to its potential for environmental contamination and human exposure, sensitive and reliable analytical methods are crucial for its detection and quantification in diverse sample types. This document outlines two primary sample preparation techniques: Solid-Phase Extraction (SPE) for aqueous samples and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for solid matrices like soil. Subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the performance of various methods for the determination of Desethyl Terbutylazine in different matrices.

Matrix	Sample Preparation Method	Analytical Method	Recovery (%)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
Wetland Sediments	Solid-Phase Extraction (MCX cartridges)	HPLC-DAD	89.3 - 97.9	3.3 ng/g	-	[1]
Human Urine	Solid-Phase Extraction (Oasis HLB)	LC-MS/MS	>90	-	0.25 µg/L	[2][3]
Human Hair	Sonication in Methanol	LC-MS/MS	-	-	0.01 ng/mg	[2][3]
Drinking Water	Solid-Phase Extraction (Carbon Cartridges)	GC/MS	94.0 - 102	0.10 - 0.69 µg/L	0.40 - 2.1 µg/L	
Soil	Sonication Microextraction	GC-NPD	76 - 102	5 pg	5 ppb	
Seawater	On-line Solid-Phase Extraction	UPLC-MS/MS	80.3 - 99.8	-	0.023 - 0.657 µg/L	

Wetland Water	Solid- Phase Extraction (MCX cartridges)	HPLC-DAD	70 - 80	0.01 µg/L	-
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Experimental Protocols

Solid-Phase Extraction (SPE) for Water and Urine Samples

This protocol is suitable for the extraction and pre-concentration of Desethyl Terbutylazine from aqueous matrices such as surface water, groundwater, and urine.

Materials:

- SPE cartridges (e.g., Oasis HLB, MCX, or C18)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (or other appropriate modifier)
- Deionized water
- Nitrogen evaporator
- Vortex mixer
- Centrifuge

Protocol:

- Sample Pre-treatment:
 - For water samples, adjust the pH if necessary based on the chosen SPE sorbent.

- For urine samples, a protein precipitation step may be required. Add an equal volume of acetonitrile, vortex, and centrifuge to pellet the proteins. The supernatant is then used for SPE.
- SPE Cartridge Conditioning:
 - Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
- Sample Loading:
 - Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
- Washing:
 - Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
- Drying:
 - Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5-10 minutes to remove excess water.
- Elution:
 - Elute the retained analytes with an appropriate solvent. A common choice is methanol or a mixture of methanol and another organic solvent (e.g., 5 mL of methanol).
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small, known volume of mobile phase (e.g., 100-500 μ L) for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

QuEChERS Protocol for Soil and Sediment Samples

The QuEChERS method is a streamlined approach for extracting a wide range of pesticides from complex solid matrices.

Materials:

- Homogenizer
- 50 mL centrifuge tubes
- Acetonitrile (HPLC grade)
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
- Centrifuge
- Vortex mixer

Protocol:

- Sample Homogenization:
 - Homogenize the soil or sediment sample to ensure uniformity.
- Extraction:
 - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salt packet.
 - Shake vigorously for 1 minute.
 - Centrifuge at $>3000 \times g$ for 5 minutes.
- Dispersive SPE Cleanup:

- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing PSA and C18 sorbents.
- Vortex for 30 seconds.
- Centrifuge at high speed for 2 minutes.
- Final Extract Preparation:
 - The resulting supernatant is ready for direct injection into the LC-MS/MS or can be further processed for GC-MS analysis (e.g., solvent exchange).

Analytical Finish

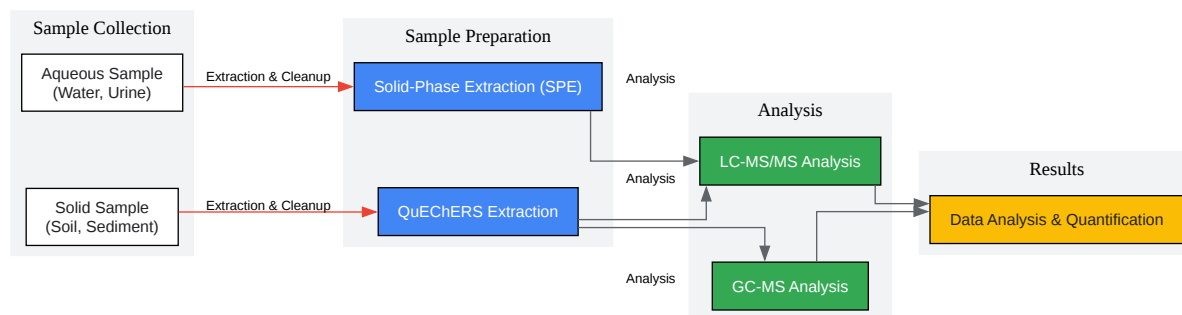
LC-MS/MS Analysis

- Chromatographic Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 μ m).
- Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B) is commonly used.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS/MS Detection: Selected Reaction Monitoring (SRM) is used for quantification and confirmation. The precursor ion for Desethyl Terbutylazine is $[M+H]^+$ at m/z 202.1. Product ions for confirmation can be monitored (e.g., m/z 146.1, 186.1).

GC-MS Analysis

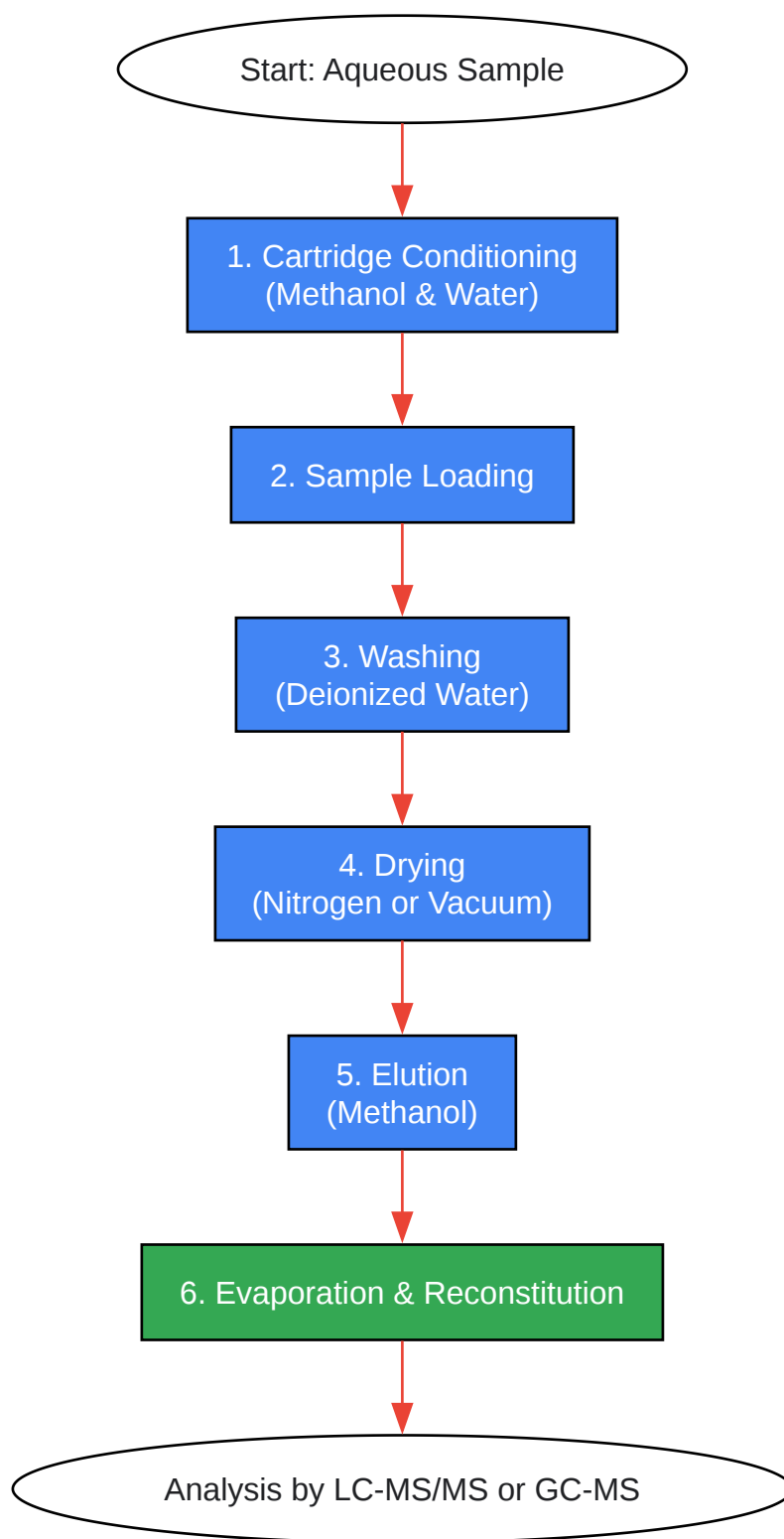
- Gas Chromatograph: A system equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
- Injection: Splitless injection is typically used for trace analysis.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

Visualizations



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Caption: Workflow for Desethyl Terbutylazine Analysis.



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Caption: Detailed Solid-Phase Extraction (SPE) Protocol.

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